Pde1-IN-3 vs. ITI-214: Selectivity Profile Defines Different Research Niches
Pde1-IN-3 and ITI-214 represent opposite ends of the selectivity spectrum for PDE1 inhibitors. While ITI-214 is a picomolar inhibitor (Ki = 58 pM) with >1,000-fold selectivity over PDE4 isoforms, Pde1-IN-3 is defined by its quantifiable off-target inhibition of PDE4D (IC50 = 23.99 μM) and PDE6AB (IC50 = 10 μM) . This difference is not about superior or inferior quality; it dictates their distinct scientific utility. ITI-214 is the probe of choice for isolating PDE1-specific signaling, whereas Pde1-IN-3 is uniquely suited as a comparator to define the functional threshold at which PDE4 and PDE6 inhibition begin to confound experimental results.
| Evidence Dimension | PDE1 Inhibitor Selectivity Profile |
|---|---|
| Target Compound Data | IC50: 23.99 μM (PDE4D); 10 μM (PDE6AB) |
| Comparator Or Baseline | ITI-214: Ki = 58 pM; >1,000-fold selectivity over PDE4 isoforms |
| Quantified Difference | Approximately >400,000-fold difference in off-target PDE4 inhibition |
| Conditions | Recombinant human enzyme assays |
Why This Matters
This stark contrast in selectivity determines which compound is appropriate as a negative control or to establish a therapeutic index window in target validation studies.
